3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14) |
InChI Key |
LVTZTMQERQCPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a fluorinated phenol precursor with a hydroxypropanoic acid side chain. The key synthetic challenge is the selective introduction of the hydroxypropanoic acid moiety at the meta or para position relative to the fluorine and hydroxyl substituents on the aromatic ring.
Electrophilic Aromatic Substitution Route
A common approach is based on electrophilic aromatic substitution (EAS) reactions where a fluorinated phenol, such as 2-fluorophenol or 4-fluorophenol, is reacted with a suitable acylating agent under basic conditions to install the hydroxypropanoic acid side chain. This process can be summarized as follows:
- Starting materials: 2-fluorophenol or 4-fluorophenol derivatives.
- Acylating agents: Halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid or its esters).
- Reaction conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic attack and substitution.
- Outcome: Formation of the hydroxypropanoic acid side chain attached to the aromatic ring, maintaining the fluorine and hydroxyl groups intact.
This method leverages the nucleophilicity of the phenolic oxygen and the electrophilicity of the halogenated propanoic acid derivative, allowing the formation of an ether or carbon-carbon bond depending on the exact conditions and reagents.
Asymmetric Synthesis Considerations
The hydroxypropanoic acid moiety is chiral at the 2-position. To obtain the (S)- or (R)-enantiomer, asymmetric synthesis starting from chiral precursors such as (S)-glycidol may be employed. The fluorinated phenol can be coupled with a chiral epoxide intermediate, followed by ring-opening and oxidation steps to yield the desired stereochemistry in the product. This approach ensures enantiomeric purity, which is crucial for biological activity.
Detailed Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Fluorophenol + 3-bromopropanoic acid ester + Base (K2CO3) | Nucleophilic substitution or acylation under basic conditions | Formation of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid ester intermediate |
| 2 | Hydrolysis (acidic or basic) | Conversion of ester to carboxylic acid | This compound |
| 3 | Optional chiral resolution or asymmetric synthesis | Use of chiral precursors or catalysts to obtain stereoselective product | Enantiomerically enriched hydroxypropanoic acid |
Chemical Reaction Analysis
Functional Group Transformations
- Hydroxyl group on aromatic ring: Remains intact during the synthesis, providing sites for hydrogen bonding and influencing reactivity.
- Fluorine substituent: Electron-withdrawing, affecting aromatic ring reactivity and enhancing metabolic stability.
- Hydroxypropanoic acid moiety: Contains both hydroxyl and carboxylic acid groups, enabling further derivatizations such as reductions and esterifications.
Reduction Reactions
The compound can be reduced using lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to the corresponding primary alcohol, yielding 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanol. This demonstrates the synthetic versatility of the molecule.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 2-Fluorophenol + halogenated propanoic acid derivatives | Base (K2CO3), controlled temperature | Straightforward, scalable | Regioselectivity and side reactions |
| Asymmetric Synthesis | Chiral epoxide (e.g., (S)-glycidol) + fluorinated phenol | Fluorinating agents (e.g., DAST), chiral catalysts | Enantiomeric purity, stereocontrol | Requires chiral precursors, costlier |
| Reduction of acid to alcohol | This compound | LiAlH4, anhydrous conditions | Access to alcohol derivatives | Sensitive reagents, moisture sensitive |
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds or interact with active sites of enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Danshensu [(2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]
Structural Differences :
- Phenyl substitution : 3,4-Dihydroxyphenyl in danshensu vs. 2-fluoro-4-hydroxyphenyl in the target compound.
- Electron effects : Danshensu has two hydroxyl groups, enhancing hydrogen-bonding capacity and antioxidant activity, whereas fluorine in the target compound increases electronegativity and acidity.
Physicochemical Properties :
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid
Structural Differences :
- Halogen substitution : Dichloro (3,5-Cl₂) vs. 2-fluoro-4-hydroxyphenyl.
Physicochemical Properties :
3-(4-Bromophenyl)-2-hydroxypropanoic Acid
Structural Differences :
- Halogen substitution : Bromine (4-Br) vs. 2-fluoro-4-hydroxyphenyl.
- Size and reactivity : Bromine’s larger atomic radius may hinder interactions with enzyme active sites compared to fluorine.
Stability :
3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid
Structural Differences :
- Lacks the 2-fluoro substituent, simplifying the phenyl ring to a single hydroxyl group.
Functional Impact :
- The absence of fluorine reduces electron-withdrawing effects, resulting in lower acidity and altered hydrogen-bonding capacity.
- This analog may serve as a baseline for studying fluorine’s role in enhancing bioactivity .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight | logP (Predicted) | Key Biological Activity |
|---|---|---|---|---|
| 3-(2-Fluoro-4-hydroxyphenyl)-2-HPA | 2-F, 4-OH | 200.15 | 1.2 | Antioxidant, enzyme inhibition |
| Danshensu | 3,4-diOH | 198.18 | 0.8 | Antioxidant, cardioprotective |
| 3-(3,5-Dichloro-4-hydroxyphenyl)-2-HPA | 3,5-Cl₂, 4-OH | 265.53 | 2.5 | Phytotoxic, anticancer |
| 3-(4-Bromophenyl)-2-HPA | 4-Br | 245.07 | 2.8 | Limited data |
| 3-(4-Hydroxyphenyl)-2-HPA | 4-OH | 182.17 | 0.5 | Baseline antioxidant |
Biological Activity
3-(2-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11F O4
- Molecular Weight : 216.19 g/mol
- IUPAC Name : this compound
- Structure : The presence of a fluorine atom and hydroxyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory effects.
- Receptor Binding : The fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity to receptors involved in pain and inflammation regulation.
- Antioxidant Activity : The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various pathogens. In a study involving ESKAPE group pathogens (notorious for multidrug resistance), derivatives of the compound demonstrated notable antibacterial activity, indicating potential as a lead compound for developing new antibiotics .
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Methodology : Macrophages were treated with the compound, and cytokine levels were measured.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- Objective : To assess the efficacy of the compound against drug-resistant bacterial strains.
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.
- Results : The compound showed effective inhibition against several strains, particularly those resistant to conventional antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid | Structure | Moderate anti-inflammatory | Lacks fluorine substitution |
| 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid | Structure | Potentially higher stability and activity due to fluorine | Enhanced binding affinity |
| 3-(4-Chlorophenyl)-2-hydroxypropanoic acid | N/A | Lower activity compared to fluorinated analogs | Chlorine substitution leads to reduced reactivity |
Q & A
Basic: What are the optimal synthetic routes for 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves coupling fluorinated aromatic precursors with hydroxypropanoic acid derivatives. For example:
- Step 1: Start with 2-fluoro-4-hydroxybenzaldehyde (CAS 394-50-3) as the fluorinated aromatic precursor .
- Step 2: Use a condensation reaction with a protected 2-hydroxypropanoic acid derivative (e.g., methyl ester) under basic conditions (e.g., 4-methylmorpholine) to form the intermediate.
- Step 3: Deprotect the ester group using NaOH or LiOH to yield the final compound.
Yield Optimization: - Use coupling reagents like benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) to enhance reaction efficiency .
- Maintain anhydrous conditions and temperatures between 0–5°C during sensitive steps (e.g., aldehyde activation) .
Basic: How can purity and structural integrity be validated for this compound?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Monitor for impurities like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid (common byproduct) .
- NMR: Confirm the fluorine substituent’s position via -NMR (expected δ: -110 to -120 ppm for ortho-fluoro groups) .
- Mass Spectrometry: ESI-MS in negative mode should show [M-H] at m/z 214.04 (calculated for ) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H-NMR splitting patterns)?
Methodological Answer:
Unexpected splitting may arise from:
- Dynamic Interconversion: Fluorine’s electronegativity can induce rapid keto-enol tautomerism, altering proton environments. Use variable-temperature NMR (VT-NMR) to slow interconversion and clarify splitting .
- Impurity Interference: Cross-validate with -NMR DEPT-135 to distinguish carbonyl carbons (δ ~170 ppm) from aromatic carbons (δ ~120–150 ppm) .
- Paramagnetic Effects: Trace metal contaminants (e.g., Fe) can broaden peaks. Chelate with EDTA or purify via ion-exchange chromatography .
Advanced: What strategies mitigate oxidative degradation during storage?
Methodological Answer:
The compound’s phenolic hydroxyl group is prone to oxidation. Stabilization methods include:
- pH Control: Store in acidic buffers (pH 3–4) to protonate the hydroxyl group, reducing reactivity. Avoid alkaline conditions .
- Antioxidants: Add 0.1% w/v ascorbic acid or nitrogen sparging to eliminate dissolved oxygen .
- Lyophilization: Lyophilize in amber vials under argon to prevent photolytic and oxidative degradation .
Advanced: How does fluorination impact metabolic stability in biological assays?
Methodological Answer:
The 2-fluoro substituent:
- Reduces CYP450 Metabolism: Fluorine’s electronegativity blocks cytochrome P450 (CYP3A4/2D6) binding, increasing half-life in hepatic microsomal assays .
- Enhances Membrane Permeability: LogP increases by ~0.5 units compared to non-fluorinated analogs, improving cellular uptake (measure via Caco-2 monolayer assays) .
- Validate via LC-MS/MS: Monitor metabolites in rat plasma; the fluorine group should remain intact, with primary metabolites being glucuronide conjugates .
Basic: What solubility challenges arise in aqueous buffers, and how are they addressed?
Methodological Answer:
- Low Aqueous Solubility: At neutral pH, solubility is <1 mg/mL due to the hydrophobic fluorophenyl group.
- Strategies:
Advanced: How to design enzyme inhibition assays targeting hydroxyacid dehydrogenases?
Methodological Answer:
- Enzyme Selection: Use recombinant human 2-hydroxyacid dehydrogenase (HADH) or bacterial homologs (e.g., E. coli HADH).
- Assay Conditions:
- Control for Fluorescence Interference: Include a no-enzyme control to rule out compound-induced NADH quenching .
Advanced: How to interpret conflicting bioactivity data across cell lines?
Methodological Answer:
Discrepancies may stem from:
- Cell-Specific Metabolism: Use LC-MS to quantify intracellular compound levels (e.g., HeLa vs. HEK293 cells may show differential uptake) .
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
- Redox Artifacts: Measure ROS levels (e.g., CM-H2DCFDA assay) to confirm bioactivity is not due to oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
